1-(2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone 1-(2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13465985
InChI: InChI=1S/C10H20N2O2/c1-9(14)12-5-3-4-10(12)8-11(2)6-7-13/h10,13H,3-8H2,1-2H3
SMILES: CC(=O)N1CCCC1CN(C)CCO
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

1-(2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone

CAS No.:

Cat. No.: VC13465985

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone -

Specification

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name 1-[2-[[2-hydroxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C10H20N2O2/c1-9(14)12-5-3-4-10(12)8-11(2)6-7-13/h10,13H,3-8H2,1-2H3
Standard InChI Key WSMGIBOYNMENKO-UHFFFAOYSA-N
SMILES CC(=O)N1CCCC1CN(C)CCO
Canonical SMILES CC(=O)N1CCCC1CN(C)CCO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered amine heterocycle) with two key substituents:

  • Ethanone group: A carbonyl (C=O\text{C=O}) moiety at position 1 of the pyrrolidine ring.

  • Hydroxyethyl-methyl-amino side chain: A branched substituent at position 2, comprising a methyl group, a hydroxyethyl group, and an amino linkage.

The stereochemistry of the pyrrolidine nitrogen and side chain influences its interactions with biological targets.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H24N2O2\text{C}_{12}\text{H}_{24}\text{N}_{2}\text{O}_{2}
Molecular Weight228.33 g/mol
IUPAC Name1-[2-[[(2-Hydroxyethyl)(methyl)amino]methyl]pyrrolidin-1-yl]ethanone
Canonical SMILESCN(CCO)CC1CCCN1C(=O)C
Solubility (Water)Moderate (120 μM)

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Pyrrolidine ring formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions .

  • Side-chain introduction: Alkylation of the pyrrolidine nitrogen with 2-bromoethanol, followed by methylation using methyl iodide .

  • Ethanone group attachment: Acetylation via reaction with acetic anhydride or acetyl chloride.

A patented method (KR20160141950A) highlights the use of palladium on carbon (Pd/C\text{Pd/C}) for hydrogenation and sodium borohydride (NaBH4\text{NaBH}_4) for ester reduction, achieving yields >80% .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Alkylation2-Bromoethanol, THF, reflux83%
HydrogenationH2\text{H}_2, Pd/C, 1–10 atm85%
AcetylationAcetic anhydride, Et3N\text{Et}_3\text{N}78%

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but is sensitive to strong acids/bases due to its ester and amine groups. Its hydroxyethyl moiety enables hydrogen bonding, enhancing solubility in polar solvents.

Spectroscopic Data

  • NMR (1H^1\text{H}): δ 3.64 (t, J=5.6HzJ = 5.6 \, \text{Hz}, 2H, -CH2OH), 2.65 (t, J=5.6HzJ = 5.6 \, \text{Hz}, 2H, -NCH2), 2.56 (m, 4H, pyrrolidine), 1.78 (m, 4H, pyrrolidine).

  • MS (ESI+): m/z 229.18 [M+H]+.

CompoundTargetIC50/EC50
1-Methyl-2-(2-hydroxyethyl)pyrrolidineBacterial membranes12 μM
N-EthylpyrrolidineGABA receptors45 μM
Target compoundUnder investigationN/A

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor for:

  • Anticancer agents: Analogous structures inhibit topoisomerase II.

  • Antidepressants: Amine groups facilitate blood-brain barrier penetration.

Chemical Probes

Its hydroxyethyl group enables conjugation with fluorescent tags for imaging studies.

Comparison with Structural Analogs

Table 4: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity
1-(3-{[Hydroxyethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanoneSubstituent positionReduced solubility
N-CyclopropylpyrrolidineCyclopropyl groupEnhanced stability
Target compoundHydroxyethyl-methyl side chainBroad potential

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